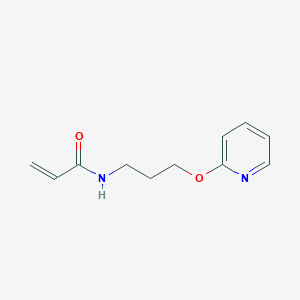

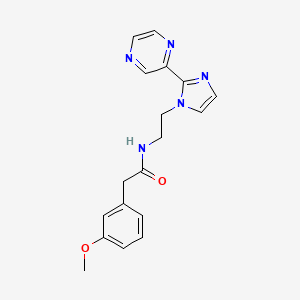

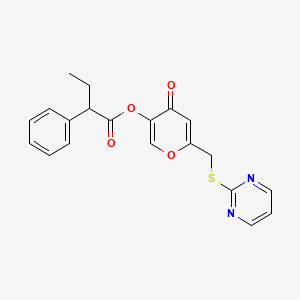

![molecular formula C9H12N2O2 B2367007 Methyl N-[(4-aminophenyl)methyl]carbamate CAS No. 850791-48-9](/img/structure/B2367007.png)

Methyl N-[(4-aminophenyl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl N-[(4-aminophenyl)methyl]carbamate” is an organic compound. Its IUPAC name is methyl 4-aminobenzylcarbamate .

Molecular Structure Analysis

The molecular structure of “Methyl N-[(4-aminophenyl)methyl]carbamate” is represented by the InChI code: 1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis

“Methyl N-[(4-aminophenyl)methyl]carbamate” is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .科学的研究の応用

Spectral and Luminescent Properties Study

Methyl N-[(4-aminophenyl)methyl]carbamate has been used in the study of spectral and luminescent properties. The compound forms 1:3 hydrogen bonded complexes with water, and these complexes have been studied using methods of quantum chemistry and the theory of intramolecular photophysical processes .

Photolysis Research

This compound has also been used in photolysis research. The photolysis (light-induced breaking of chemical bonds) of the hydrogen bonded complexes of Methyl N-[(4-aminophenyl)methyl]carbamate has been studied . This research can help understand how the compound behaves under certain conditions and can lead to the development of new materials and processes.

Proteomics Research

Methyl N-[(4-aminophenyl)methyl]carbamate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins.

Carbamoylation of Amines

The compound has been used in the carbamoylation of amines . Carbamoylation is a chemical reaction that involves the introduction of a carbamoyl group (CONH2) into a molecule. This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Carbamate Esters

Methyl N-[(4-aminophenyl)methyl]carbamate is used in the synthesis of carbamate esters . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality .

Environmental Research

The compound is used in environmental research. Specifically, it is used in the study of environmentally friendly processes for the synthesis of carbamates from amines . This research is important in the development of sustainable and efficient chemical processes.

Safety and Hazards

“Methyl N-[(4-aminophenyl)methyl]carbamate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

methyl N-[(4-aminophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQVSXFZFMRDFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-[(4-aminophenyl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

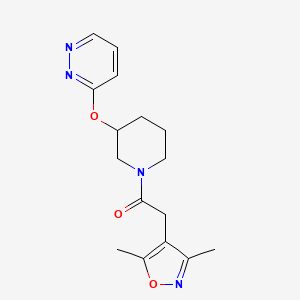

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

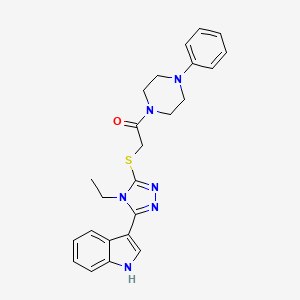

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)

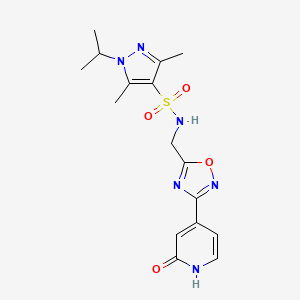

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)